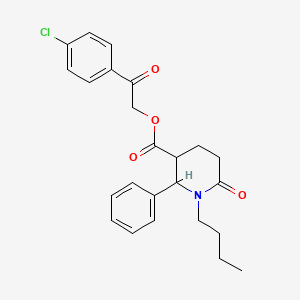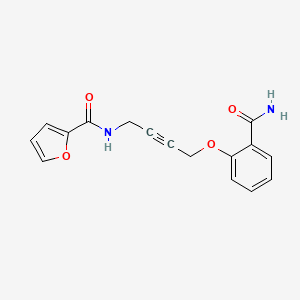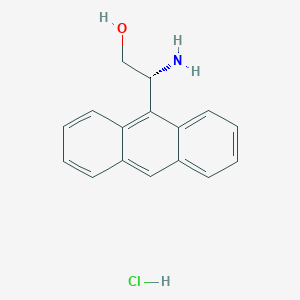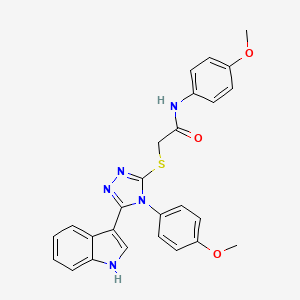
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C25H27FN2O4S and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
- One-pot Synthesis of Polyhydroquinoline Derivatives : Utilizing Bronsted acidic ionic liquid catalysts for the synthesis of polyhydroquinoline derivatives presents a clean, efficient, and reusable method for creating complex quinoline structures, which could be related to the synthesis or modification of Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate (Khaligh, 2014).
Antibacterial Applications
- Novel Fluoroquinolones with Antimycobacterial Activities : The development of novel fluoroquinolones with potent activity against Mycobacterium tuberculosis and multi-drug resistant strains highlights the therapeutic potential of quinoline derivatives in treating bacterial infections (Senthilkumar et al., 2009).
Photophysical Properties
- Study on Norfloxacin Derivatives : The investigation into the photophysical properties of norfloxacin and its derivatives, including their excited-state intramolecular charge transfer mechanisms, provides insights into the chemical behavior of quinoline compounds under various conditions, which could be relevant for designing fluorescence-based sensors or probes (Cuquerella et al., 2006).
Molecular Structure Analysis
- Synthesis and Structural Determination : The detailed synthesis and molecular structure analysis of potent broad-spectrum antibacterial agents, including sulfone and isothiazoloquinolone derivatives, offer a framework for understanding the structural basis of their activity, potentially applicable to this compound (Hashimoto et al., 2007).
Biological Evaluation
- Antiviral and Antimicrobial Evaluation : Research on the synthesis and biological evaluation of quinoline and piperidine derivatives, including their antimicrobial and antiviral activities, underscores the potential of these compounds in pharmaceutical development, suggesting possible research directions for this compound (Ivashchenko et al., 2014).
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-6-5-11-28(15-18)24-21-13-19(26)8-10-22(21)27-14-23(24)33(30,31)20-9-7-16(2)17(3)12-20/h7-10,12-14,18H,4-6,11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIQWNDICQIYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2727287.png)
![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2727295.png)


![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)
![1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2727302.png)
